2-(3-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This benzothiadiazine derivative is characterized by a 1λ⁶,2,4-benzothiadiazine core substituted with a 3-ethylphenyl group at position 2 and a 3-(trifluoromethyl)benzyl group at position 2. The trifluoromethyl (-CF₃) and ethyl (-C₂H₅) substituents contribute to its distinct physicochemical properties, including enhanced lipophilicity and metabolic stability. Benzothiadiazines are historically associated with diuretic and carbonic-anhydrase inhibitory activities (classified under ICD-10 code Y54.3) . However, recent studies highlight their role as non-nucleoside RNA replicase inhibitors (NNRRIs) targeting viral polymerases, such as HCV NS5B, through allosteric modulation . The compound’s trione moiety (three ketone groups) may enhance binding affinity to enzymatic pockets compared to simpler derivatives.
Properties
IUPAC Name |
2-(3-ethylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c1-2-16-7-6-10-19(14-16)28-22(29)27(20-11-3-4-12-21(20)32(28,30)31)15-17-8-5-9-18(13-17)23(24,25)26/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNXBKCEXCNQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 933026-31-4) is a synthetic compound with potential biological activity. This article focuses on its pharmacological properties, particularly its antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 460.5 g/mol. The structure features a benzothiadiazine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring trifluoromethyl groups. Trifluoromethyl-substituted phenyl derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC)
The MIC values for related compounds in the same class have been reported as low as 1 µg/mL against S. aureus biofilms, indicating strong antibacterial efficacy. The compound's structure suggests it may possess similar antimicrobial properties due to the presence of the trifluoromethyl group .
| Compound | Target Bacteria | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound A | S. aureus | 1 | Potent biofilm eradication |
| Compound B | E. faecalis | 2 | Moderate activity |
| Target Compound | S. aureus | TBD | Expected to be potent based on structure |
Case Studies
- Study on Benzothiadiazine Derivatives : A study evaluated a series of benzothiadiazine derivatives for their anticancer properties. Results indicated that certain derivatives inhibited cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
- Trifluoromethyl Phenyl Compounds : Research has indicated that trifluoromethyl phenyl compounds can enhance the efficacy of existing chemotherapeutic agents by improving their pharmacokinetic profiles and reducing toxicity to normal cells .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis in bacteria and cancer cells.
- Disruption of Membrane Integrity : Leading to cell lysis in bacterial cells.
- Induction of Apoptosis : In cancer cells through activation of caspases and other apoptotic pathways.
Scientific Research Applications
Overview
The compound 2-(3-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by case studies and data tables.
Antihypertensive Activity
One of the primary applications of this compound is in the development of antihypertensive agents. Research has shown that derivatives of benzothiadiazine exhibit significant blood pressure-lowering effects. A study indicated that modifications to the benzothiadiazine structure can enhance its efficacy as an antihypertensive agent. The presence of the trifluoromethyl group is believed to contribute to improved pharmacological properties due to its electron-withdrawing nature, which can enhance the compound's interaction with biological targets .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory properties. Similar benzothiadiazine derivatives have been investigated for their ability to inhibit inflammatory pathways. For instance, compounds with similar substitutions have shown promise in reducing inflammatory cytokines in vitro. Further exploration into the specific mechanisms through which this compound exerts anti-inflammatory effects could lead to new therapeutic options for chronic inflammatory diseases .
Pesticidal Activity
Research into the agricultural applications of benzothiadiazine derivatives has revealed potential use as pesticides. The unique structure of this compound may allow it to act as a fungicide or herbicide. Preliminary studies indicate that similar compounds have shown effectiveness against various plant pathogens and pests .
Polymer Development
The incorporation of benzothiadiazine derivatives into polymer matrices has been explored for creating advanced materials with enhanced properties. These compounds can be utilized as additives to improve thermal stability and mechanical strength in polymers. Research indicates that the inclusion of such compounds can lead to significant improvements in the performance characteristics of materials used in various industrial applications .
Table 1: Pharmacological Activities of Benzothiadiazine Derivatives
| Compound Name | Activity Type | Efficacy | Reference |
|---|---|---|---|
| Compound A | Antihypertensive | High | |
| Compound B | Anti-inflammatory | Moderate | |
| Compound C | Pesticide | Effective |
Table 2: Structural Modifications and Their Effects
Comparison with Similar Compounds
Key Structural Features
The compound’s unique substituents differentiate it from other benzothiadiazines:
- 3-(Trifluoromethyl)benzyl group : The electron-withdrawing -CF₃ group stabilizes hydrophobic interactions in enzymatic pockets.
- 1,1,3-Trione system: Contrasts with dione (e.g., 1,1-dione) or non-ketone variants, likely enhancing electronic interactions.
Comparison Table: Structural and Functional Attributes
*Estimated based on structural analogs.
†Calculated using atomic masses; exact value requires experimental data.
Mechanistic and Pharmacological Differences
Antiviral Activity vs. Classical Diuretic Effects
While classical benzothiadiazines (e.g., hydrochlorothiazide) target carbonic anhydrase or renal ion channels for diuresis , the target compound and related derivatives (e.g., compound 56 in ) inhibit viral polymerases. The allosteric binding site in HCV NS5B’s thumb domain (3.0–3.5 nm from the catalytic center) accommodates hydrophobic regions and hydrogen-bonding motifs.
Substituent-Driven Efficacy
- Trifluoromethyl group : Enhances metabolic stability and enzyme binding via hydrophobic and steric effects.
- Ethylphenyl vs. chromenone (): The ethylphenyl group may favor broader tissue distribution compared to the chromenone’s planar aromatic system, which could limit bioavailability .
- Trione vs. dione : The additional ketone group in the trione system may increase electrophilicity, improving interactions with nucleophilic residues in the target enzyme.
Research Findings and Clinical Implications
- Antiviral Potential: Benzothiadiazine derivatives with bulky hydrophobic groups (e.g., 3-ethylphenyl) show promise in overcoming viral mutational resistance, a common issue with smaller analogs .
- Therapeutic Shift : Structural modifications, such as the introduction of -CF₃, repurpose benzothiadiazines from diuretics to antivirals, highlighting the importance of substituent engineering .
- Synthetic Challenges : While and describe methods for related compounds (e.g., Claisen-Schmidt condensations), the target compound’s synthesis likely requires specialized coupling reagents to introduce the trifluoromethylbenzyl group.
Preparation Methods
Core Benzothiadiazine Formation
The benzothiadiazine trione core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminobenzenesulfonamide derivatives with carbonyl-containing reagents under acidic conditions. For this compound, the reaction proceeds as follows:
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Starting Materials :
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2-Amino-5-(3-ethylphenyl)benzenesulfonamide
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3-(Trifluoromethyl)benzyl chloride
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-
Cyclization :
The sulfonamide reacts with a carbonyl source (e.g., triphosgene) in dichloromethane at 0–5°C to form the benzothiadiazine-dione intermediate. Amberlyst-15, a solid acid catalyst, is employed to facilitate the cyclization.
Key Reaction Optimization Parameters
Critical parameters influencing yield and purity include:
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for the cyclization step, reducing reaction time from 12 hours to 2 hours while maintaining a yield of 72%.
Purification Techniques
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Trituration : Crude product is washed with diethyl ether to remove unreacted starting materials.
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Crystallization : Recrystallization from ethanol/water (7:3) achieves >99% purity.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms a retention time of 4.42 minutes with 99.3% purity.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Batch Cyclization | 78% | 98.5% | Moderate |
| Flow Synthesis | 72% | 99.3% | High |
| Microwave-Assisted | 65% | 97.8% | Low |
Challenges and Mitigation Strategies
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this benzothiadiazine derivative?
The synthesis requires multi-step organic reactions, including:
- Core Formation : Constructing the benzothiadiazine backbone via cyclization of precursors under controlled conditions (e.g., reflux in ethanol or DMF) .
- Substituent Introduction : Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the 3-ethylphenyl and 3-(trifluoromethyl)benzyl groups. Fluorinated aryl groups enhance metabolic stability, as seen in analogous AMPA receptor modulators .
- Trione Functionalization : Oxidation steps to introduce the sulfone and ketone groups, requiring precise pH and temperature control to avoid side reactions .
Optimization : Reaction yields improve with anhydrous solvents, inert atmospheres, and catalysts like palladium for coupling steps. Purity is maximized via recrystallization or column chromatography .
Basic: Which characterization techniques are essential to confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms stereochemistry. For example, deshielding effects from the trifluoromethyl group (~δ -60 ppm in 19F NMR) validate its presence .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric hindrance from the ethylphenyl group .
Advanced: How can researchers design experiments to assess this compound’s biological activity in vitro?
- Target Identification : Prioritize targets based on structural analogs. For example, fluorinated benzothiadiazines like 12b in show AMPA receptor potentiation, suggesting electrophysiology assays (e.g., patch-clamp) .
- Dose-Response Studies : Use HEK293 cells expressing AMPA receptors to measure EC50 values. Include positive controls (e.g., aniracetam) and assess cytotoxicity via MTT assays .
- Mechanistic Probes : Co-administer competitive antagonists (e.g., NBQX) to confirm allosteric modulation .
Advanced: What structural modifications could enhance this compound’s pharmacokinetic profile?
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Metabolic Stability : Fluorination at the 4-position (as in ’s 12b) reduces oxidative degradation by cytochrome P450 enzymes .
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Bioavailability : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzyl moiety to improve solubility without compromising target binding .
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SAR Insights :
Basic: What analytical methods ensure purity and consistency in batch synthesis?
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5% area). UV-Vis at 254 nm monitors aromatic groups .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability (decomposition >200°C) for storage guidelines .
- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Advanced: How should in vivo studies be designed to evaluate cognitive enhancement potential?
- Model Selection : Use Wistar rats (as in ) for Morris water maze tests. Oral administration mimics human dosing .
- Dosing Regimen : Start with 10 mg/kg (based on ’s 12b) and adjust based on plasma half-life (LC-MS/MS quantitation) .
- Control Groups : Include vehicle, positive controls (e.g., piracetam), and fluorinated/non-fluorinated analogs to isolate fluorine’s role .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, cell line passage number). Discrepancies in AMPA potentiation may arise from receptor subunit composition .
- Meta-Analysis : Compare datasets using tools like Prism®. For example, inconsistent cytotoxicity results may reflect variable mitochondrial activity across cell lines .
- Structural Reanalysis : Re-examine crystallography or docking simulations to confirm binding mode consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
